molecular formula C17H13N3O3 B1665625 N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide CAS No. 204010-55-9

N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B1665625
CAS No.: 204010-55-9
M. Wt: 307.30 g/mol
InChI Key: GBMZRAHROINDEX-XNTDXEJSSA-N
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Description

N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides. It features a propenamide backbone with cyano and nitrophenyl substituents, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Cyano Group Introduction: Addition of the cyano group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo further oxidation reactions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyano and nitrophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles or electrophiles depending on the reaction type.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted products depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the synthesis of polymers or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, 2-cyano-3-(4-methylphenyl)-N-(phenylmethyl)-
  • 2-Propenamide, 2-cyano-3-(4-chlorophenyl)-N-(phenylmethyl)-

Properties

CAS No.

204010-55-9

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H13N3O3/c18-11-15(10-13-6-8-16(9-7-13)20(22)23)17(21)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,21)/b15-10+

InChI Key

GBMZRAHROINDEX-XNTDXEJSSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AG-1801;  AG1801;  AG 1801;  UNII-WYN000A4MH; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide
Reactant of Route 2
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N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide

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